molecular formula C8H10N2O2S3 B2713241 3-(PROP-2-EN-1-YL)-1-(THIOPHENE-2-SULFONYL)THIOUREA CAS No. 30490-72-3

3-(PROP-2-EN-1-YL)-1-(THIOPHENE-2-SULFONYL)THIOUREA

Cat. No.: B2713241
CAS No.: 30490-72-3
M. Wt: 262.36
InChI Key: XBJFOXHMGBEWHD-UHFFFAOYSA-N
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Description

3-(PROP-2-EN-1-YL)-1-(THIOPHENE-2-SULFONYL)THIOUREA is a chemical compound with a unique structure that includes an allylamino group, a carbonothioyl group, and a thiophenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(PROP-2-EN-1-YL)-1-(THIOPHENE-2-SULFONYL)THIOUREA typically involves the reaction of allylamine with carbon disulfide to form the allylamino carbonothioyl intermediate. This intermediate is then reacted with 2-thiophenesulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(PROP-2-EN-1-YL)-1-(THIOPHENE-2-SULFONYL)THIOUREA undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonothioyl group to a thiol group.

    Substitution: The allylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.

Scientific Research Applications

3-(PROP-2-EN-1-YL)-1-(THIOPHENE-2-SULFONYL)THIOUREA has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which 3-(PROP-2-EN-1-YL)-1-(THIOPHENE-2-SULFONYL)THIOUREA exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(allylamino)carbonothioyl]-2-methylbenzamide
  • N-[(allylamino)carbonothioyl]-2-fluorobenzamide
  • N-[(allylamino)carbonothioyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide

Uniqueness

3-(PROP-2-EN-1-YL)-1-(THIOPHENE-2-SULFONYL)THIOUREA is unique due to the presence of the thiophenesulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-prop-2-enyl-3-thiophen-2-ylsulfonylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S3/c1-2-5-9-8(13)10-15(11,12)7-4-3-6-14-7/h2-4,6H,1,5H2,(H2,9,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJFOXHMGBEWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NS(=O)(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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